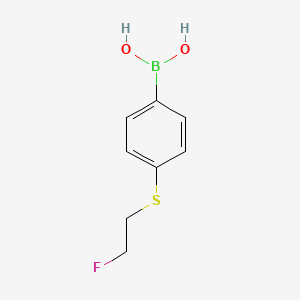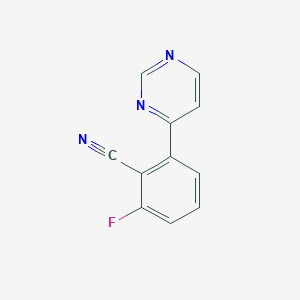
2-Fluoro-6-(pyrimidin-4-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-6-(pyrimidin-4-yl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a fluorine atom at the 2-position and a pyrimidin-4-yl group at the 6-position of the benzonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(pyrimidin-4-yl)benzonitrile typically involves the introduction of the fluorine atom and the pyrimidin-4-yl group onto the benzonitrile core. One common method involves the nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the benzonitrile ring. This can be followed by the coupling of the pyrimidin-4-yl group using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
2-Fluoro-6-(pyrimidin-4-yl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The pyrimidin-4-yl group can participate in palladium-catalyzed cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, ligands like triphenylphosphine, and bases such as potassium carbonate in solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution can yield various substituted benzonitriles, while cross-coupling reactions can produce biaryl compounds .
科学的研究の応用
2-Fluoro-6-(pyrimidin-4-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological pathways.
Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 2-Fluoro-6-(pyrimidin-4-yl)benzonitrile in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives synthesized from this compound .
類似化合物との比較
Similar Compounds
2-Fluoro-6-(pyridin-4-yl)benzonitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Chloro-6-(pyrimidin-4-yl)benzonitrile: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
2-Fluoro-6-(pyrimidin-4-yl)benzonitrile is unique due to the presence of both the fluorine atom and the pyrimidin-4-yl group, which confer distinct electronic and steric properties. These features make it particularly useful in the design of molecules with specific biological activities and material properties .
特性
分子式 |
C11H6FN3 |
|---|---|
分子量 |
199.18 g/mol |
IUPAC名 |
2-fluoro-6-pyrimidin-4-ylbenzonitrile |
InChI |
InChI=1S/C11H6FN3/c12-10-3-1-2-8(9(10)6-13)11-4-5-14-7-15-11/h1-5,7H |
InChIキー |
AQTQBUPFZJEKJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)C#N)C2=NC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine](/img/structure/B11903035.png)
![9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one](/img/structure/B11903044.png)
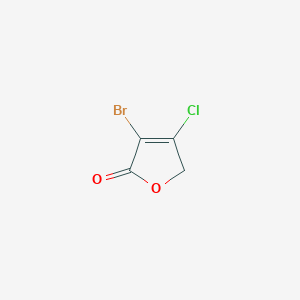
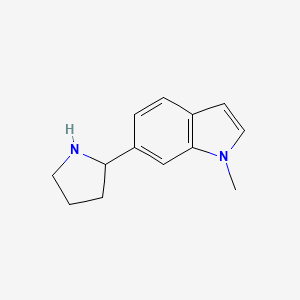

![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11903058.png)

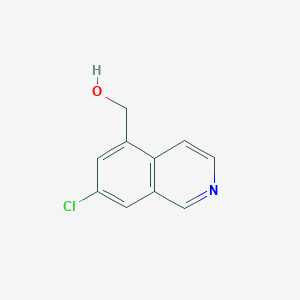
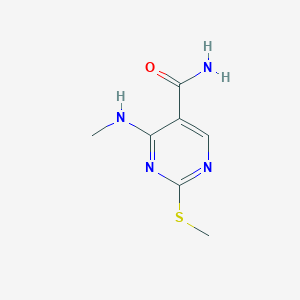
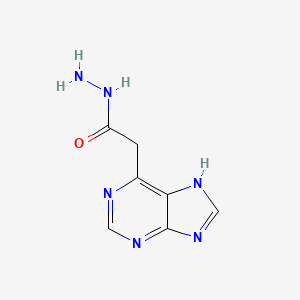
![3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one](/img/structure/B11903090.png)
![8-methoxy-5H-pyrido[3,2-b]indole](/img/structure/B11903093.png)
![6-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11903096.png)
